molecular formula C12H17NO B13311028 4-(Aminocyclopropylmethyl)-3,5-dimethylphenol

4-(Aminocyclopropylmethyl)-3,5-dimethylphenol

Cat. No.: B13311028
M. Wt: 191.27 g/mol
InChI Key: CTPDKAGWPXPJJI-UHFFFAOYSA-N
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Description

4-(Aminocyclopropylmethyl)-3,5-dimethylphenol is an organic compound characterized by the presence of an aminocyclopropylmethyl group attached to a dimethylphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminocyclopropylmethyl)-3,5-dimethylphenol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of a dimethylphenol derivative with an aminocyclopropylmethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Aminocyclopropylmethyl)-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminocyclopropylmethyl)-3,5-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminocyclopropylmethyl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The aminocyclopropylmethyl group can interact with enzymes and receptors, modulating their activity. The phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-3,5-dimethylphenol
  • 4-(Cyclopropylmethyl)-3,5-dimethylphenol
  • 4-(Aminocyclopropyl)-3,5-dimethylphenol

Uniqueness

4-(Aminocyclopropylmethyl)-3,5-dimethylphenol is unique due to the presence of both the aminocyclopropylmethyl group and the dimethylphenol core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]-3,5-dimethylphenol

InChI

InChI=1S/C12H17NO/c1-7-5-10(14)6-8(2)11(7)12(13)9-3-4-9/h5-6,9,12,14H,3-4,13H2,1-2H3

InChI Key

CTPDKAGWPXPJJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(C2CC2)N)C)O

Origin of Product

United States

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